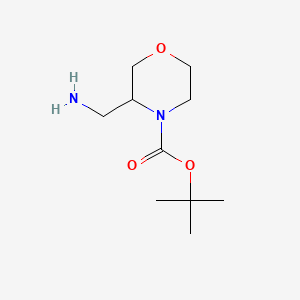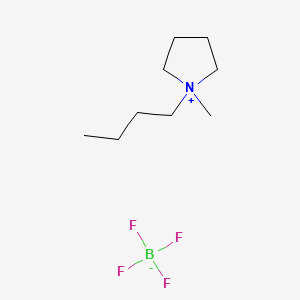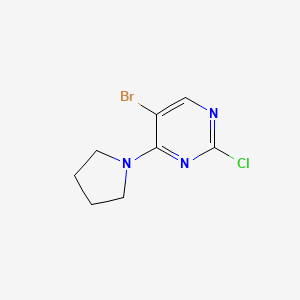
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3. It is used in pharmaceutical testing . The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine include a molecular weight of 227.10 . Other specific properties such as melting point, boiling point, and density were not found in the searched resources.Applications De Recherche Scientifique
Macrocyclic Compound Synthesis
This compound serves as a precursor in the synthesis of macrocyclic compounds, which are large, ring-shaped molecules with potential applications in medicinal chemistry . Macrocycles can mimic the three-dimensional structures of biologically relevant molecules, making them useful in drug discovery.
Mitsunobu Reaction
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine: is involved in Mitsunobu reactions, which are used to create new carbon-nitrogen bonds . This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.
Kinase Inhibitor Scaffolds
The compound is used in the preparation of kinase inhibitor scaffolds. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating cancers and other diseases .
Anticancer Research
Derivatives of this compound have shown activity against certain cancer cell lines. It’s used in the development of novel anticancer agents, particularly those targeting cellular signaling pathways .
Antimicrobial Agents
Research indicates potential for 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives to act as antimicrobial agents, combating bacterial and fungal infections .
Cardiovascular Therapeutics
The compound’s derivatives are explored for their cardiovascular therapeutic properties, including the treatment of hypertension and other heart-related conditions .
Neuroprotective Agents
There’s ongoing research into the neuroprotective applications of this compound, particularly in protecting neurons from damage or degeneration .
Synthetic Methodology Development
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine: is also used in the development of new synthetic methodologies that improve drug-like properties and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of pharmaceuticals .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-chloro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHQNZYRAYTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659429 | |
| Record name | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
57054-90-7 | |
| Record name | 5-Bromo-2-chloro-4-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57054-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



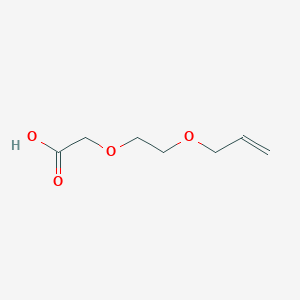



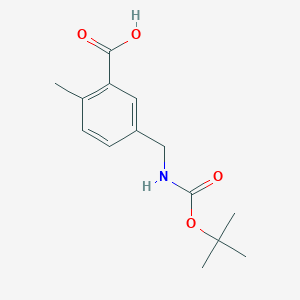


![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
